molecular formula C17H20N2O3 B5318633 N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea

N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea

Cat. No. B5318633
M. Wt: 300.35 g/mol
InChI Key: GACHNXCOEJTPBA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis. DMPU has a unique structure that allows it to act as a hydrogen bond acceptor and a Lewis base, making it an effective catalyst and solvent in many reactions. In

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea has been extensively used in organic synthesis as a solvent and catalyst. It has been shown to be effective in a variety of reactions, including the synthesis of peptides, heterocycles, and natural products. This compound has also been used in the preparation of highly functionalized imidazoles and pyrazoles. Additionally, this compound has been used as a reaction medium for the synthesis of metal-organic frameworks.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea acts as a hydrogen bond acceptor and a Lewis base, allowing it to coordinate with metal ions and activate nucleophiles. This compound also has a high dielectric constant, which makes it an effective solvent for polar reactions. The unique structure of this compound allows it to stabilize intermediates and transition states, leading to increased reaction rates and yields.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be relatively non-toxic and non-carcinogenic. This compound has also been used as a solvent for the extraction of lipids from biological samples.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea has several advantages as a solvent and catalyst in lab experiments. It has a high boiling point and low vapor pressure, making it easy to handle and store. This compound is also compatible with a wide range of reagents and solvents. However, this compound can be expensive and difficult to obtain. It is also hygroscopic and can react with water, leading to decreased yields and side reactions.

Future Directions

For the use of N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea include the synthesis of new materials, the development of chiral catalysts, and the exploration of its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea involves the reaction of 2,4-dimethoxyaniline and 2,3-dimethylbenzoyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. This compound can also be synthesized through the reaction of 2,4-dimethoxyaniline and 2,3-dimethylphenyl isocyanate in the presence of a catalyst such as trifluoroacetic acid.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-6-5-7-14(12(11)2)18-17(20)19-15-9-8-13(21-3)10-16(15)22-4/h5-10H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACHNXCOEJTPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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